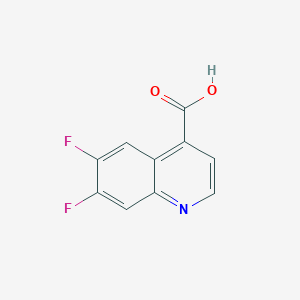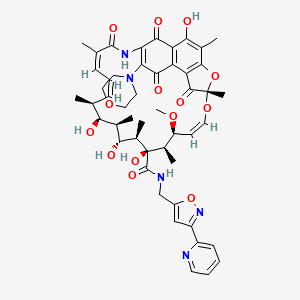
25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” is a complex organic compound that belongs to the rifamycin family. Rifamycins are a group of antibiotics known for their effectiveness against a variety of bacterial infections, particularly tuberculosis and leprosy. This compound is a derivative of rifamycin, modified to enhance its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the pyridine moiety, and the attachment of the morpholino group. Each step requires specific reagents and conditions, such as:
Isoxazole Formation: This step might involve the cyclization of a nitrile oxide with an alkyne.
Pyridine Introduction: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Morpholino Group Attachment: This step might involve nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This could involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying bacterial resistance mechanisms.
Medicine: As a potential antibiotic for treating resistant bacterial infections.
Industry: As a precursor for the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound likely involves inhibition of bacterial RNA polymerase, similar to other rifamycins. This prevents the transcription of bacterial DNA into RNA, thereby inhibiting protein synthesis and leading to bacterial cell death. The specific molecular targets and pathways involved would require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: A well-known rifamycin antibiotic.
Rifabutin: Another rifamycin derivative with a broader spectrum of activity.
Rifapentine: A rifamycin with a longer half-life, allowing for less frequent dosing.
Uniqueness
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties, reduce resistance, or improve its efficacy against certain bacterial strains.
Eigenschaften
Molekularformel |
C49H57N5O14 |
|---|---|
Molekulargewicht |
940.0 g/mol |
IUPAC-Name |
(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide |
InChI |
InChI=1S/C49H57N5O14/c1-24-12-11-13-25(2)46(61)52-37-38(54-17-20-65-21-18-54)43(59)34-35(42(37)58)41(57)27(4)44-36(34)45(60)48(7,67-44)66-19-15-33(64-8)28(5)49(63,29(6)40(56)26(3)39(24)55)47(62)51-23-30-22-32(53-68-30)31-14-9-10-16-50-31/h9-16,19,22,24,26,28-29,33,39-40,55-57,63H,17-18,20-21,23H2,1-8H3,(H,51,62)(H,52,61)/b12-11-,19-15-,25-13-/t24-,26+,28+,29+,33-,39-,40+,48-,49+/m0/s1 |
InChI-Schlüssel |
GYGZYKUCBNNSGF-PZLBBNFHSA-N |
Isomerische SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@@]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)(C(=O)NCC5=CC(=NO5)C6=CC=CC=N6)O)C)OC)C)C)O)N7CCOCC7)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)(C(=O)NCC5=CC(=NO5)C6=CC=CC=N6)O)C)OC)C)C)O)N7CCOCC7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


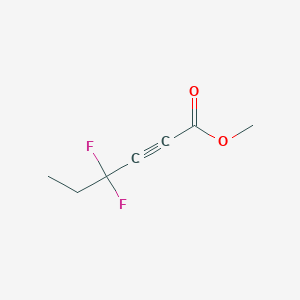
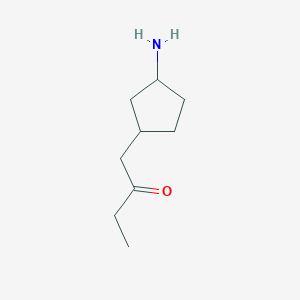

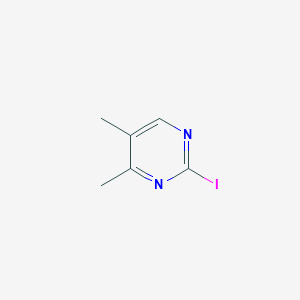
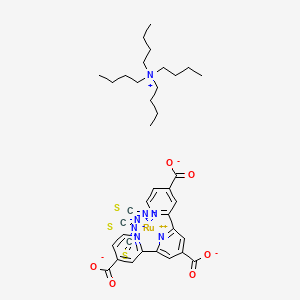
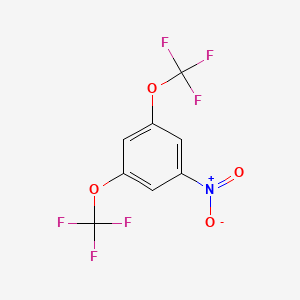
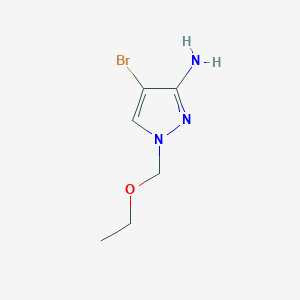

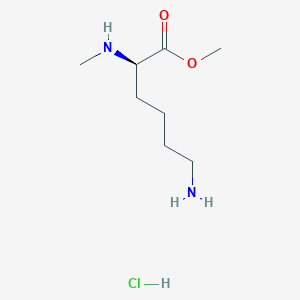
![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)


